Cyclopropyne
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Overview
Description
Cyclopropyne is a fascinating chemical compound, known as the smallest cycloalkyne. It features a triangular molecular configuration, making it a highly unusual and distinctive member of the alkyne family. Its IUPAC name is cycloprop-1-yne, and its structure contains a three-membered carbon ring with two single bonds and one triple bond. This unique structure contributes to its high reactivity and instability .
Preparation Methods
The synthesis of cyclopropyne is challenging due to its inherent instability. The standard method involves the deprotonation of a cyclopropenyl system using a strong base. This process tends to produce this compound in situ to minimize potential safety concerns
Chemical Reactions Analysis
Cyclopropyne undergoes various types of reactions, primarily driven by its high reactivity and ring strain. Common reactions include:
Oxidation and Reduction: Due to its instability, this compound can readily participate in oxidation and reduction reactions, although specific reagents and conditions are less commonly documented.
Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.
Dimerization: This compound tends to dimerize, or combine with another molecule of itself, limiting its isolated existence.
Scientific Research Applications
Despite its instability, cyclopropyne holds significant interest in synthetic chemistry. Its unique structure and high reactivity make it a valuable building block for constructing more complex molecules. It is also used in studies of reaction kinetics and mechanisms, providing insights into the behavior of strained rings and triple bonds .
Mechanism of Action
The mechanism by which cyclopropyne exerts its effects is primarily through its high reactivity and ring strain. The molecule’s triangular structure with a carbon-carbon triple bond imposes severe angle strain, making it highly reactive and prone to participating in various chemical reactions .
Comparison with Similar Compounds
Cyclopropyne can be compared to other cycloalkynes and cycloalkanes:
Cyclopropane: Unlike this compound, cyclopropane contains a three-membered carbon ring with single bonds, making it less reactive but still strained.
Cyclopropene: This compound features a three-membered ring with a double bond, making it more stable than this compound but still reactive.
This compound’s uniqueness lies in its combination of a small ring size and a triple bond, resulting in extreme reactivity and instability.
Properties
CAS No. |
60701-63-5 |
---|---|
Molecular Formula |
C3H2 |
Molecular Weight |
38.05 g/mol |
IUPAC Name |
cyclopropyne |
InChI |
InChI=1S/C3H2/c1-2-3-1/h1H2 |
InChI Key |
WWVWWECUZUPLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C#C1 |
Origin of Product |
United States |
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